molecular formula C23H17ClN2O5 B5994737 ethyl 4-(5-{[1-(3-chlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate

ethyl 4-(5-{[1-(3-chlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate

Cat. No.: B5994737
M. Wt: 436.8 g/mol
InChI Key: SJTRQCCBFHHSKL-UYRXBGFRSA-N
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Description

Ethyl 4-(5-{[1-(3-chlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate is a chemical compound with the molecular formula C23H17ClN2O5 . It’s a complex organic compound that contains several functional groups, including an ester, a pyrazolidine, and a furan ring .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its SMILES notation: CCOC(=O)c1ccc(cc1)c2ccc(o2)/C=C\3/C(=O)NN(C3=O)c4ccc(cc4)Cl . This notation indicates the presence of various functional groups and the connectivity of atoms in the molecule .

Future Directions

The medicinal properties of similar compounds have been explored for the treatment of various pathological conditions . Therefore, it could be beneficial to further investigate the potential applications of this compound in medicine or other fields.

Properties

IUPAC Name

ethyl 4-[5-[(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O5/c1-2-30-23(29)15-8-6-14(7-9-15)20-11-10-18(31-20)13-19-21(27)25-26(22(19)28)17-5-3-4-16(24)12-17/h3-13H,2H2,1H3,(H,25,27)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTRQCCBFHHSKL-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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